molecular formula C20H21N5O5 B2719689 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941890-91-1

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2719689
CAS RN: 941890-91-1
M. Wt: 411.418
InChI Key: QTGWLUJVVZMZDF-UHFFFAOYSA-N
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Description

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds structurally related to "2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide" have been synthesized and evaluated for their potential as therapeutic agents. For instance, the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing analgesic and anti-inflammatory activities, represents a significant application in medicinal chemistry. These compounds were evaluated as COX-1/COX-2 inhibitors, showing promising results in analgesic and anti-inflammatory activities, with certain derivatives displaying high COX-2 selectivity and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antibacterial and Antimicrobial Studies

Research has also focused on the antimicrobial properties of related compounds. Benzimidazoles with incorporated biologically active heterocycles were synthesized using 2-acetylbenzimidazole as a building block. These compounds were screened for their in vitro antimicrobial activity against various bacteria and showed potent inhibitory activity, with some exhibiting specific antibacterial effects without antifungal inhibition. Docking studies further provided insights into their potential modes of action as antibacterial agents (Abdel-Motaal et al., 2020).

Insecticidal Applications

Another application area is the development of insecticidal agents. Derivatives synthesized from certain precursors were assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. These studies not only identified compounds with significant insecticidal properties but also contributed to understanding the structural requirements for activity, aiding in the design of more effective insecticidal agents (Fadda et al., 2017).

Cytotoxic Activity

The synthesis of novel poly-substituted imidazo[2,1-c][1,2,4]triazin-6-amine derivatives and their evaluation as cytotoxic agents against various cancer cell lines highlight the potential of these compounds in cancer research. Structure-activity relationship studies revealed that specific substitutions can significantly enhance cytotoxic activity, offering insights into designing new anticancer drugs (Akbarzadeh et al., 2015).

properties

IUPAC Name

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-2-29-15-7-5-14(6-8-15)23-9-10-24-18(27)19(28)25(22-20(23)24)13-17(26)21-12-16-4-3-11-30-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGWLUJVVZMZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide

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